2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
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Overview
Description
2-(2-Chlorobenzamido)-N-(4-methoxyphenyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzamido group and a methoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide typically involves the following steps:
Formation of 2-chlorobenzamido intermediate: This step involves the reaction of 2-chlorobenzoic acid with an amine to form the 2-chlorobenzamido intermediate.
Coupling with 4-methoxyaniline: The intermediate is then coupled with 4-methoxyaniline under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous flow reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:
Enzyme inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Comparison with Similar Compounds
2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as:
2-(2-chlorobenzamido)-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-chlorobenzamido)-N-(4-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a methoxy group.
The uniqueness of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-15-12-10-14(11-13-15)23-21(26)17-7-3-5-9-19(17)24-20(25)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,26)(H,24,25) |
InChI Key |
ZEPMLMCDDNUTBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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